molecular formula C16H17ClFN3O2 B14917595 2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14917595
M. Wt: 337.77 g/mol
InChI Key: LYCSRQVMCFIBGS-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, and a tetrahydroisoquinoline moiety with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloro-5-fluoro-4-pyrimidine with appropriate reagents under controlled conditions.

    Coupling with Tetrahydroisoquinoline: The pyrimidine derivative is then coupled with 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline using a suitable coupling agent such as palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The tetrahydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives or reduction to form more saturated compounds.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and ligands under inert atmosphere.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Isoquinoline derivatives.

    Reduction Products: Saturated tetrahydroisoquinoline derivatives.

    Coupling Products: Larger, more complex organic molecules.

Scientific Research Applications

2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoro-4-pyrimidine: A simpler pyrimidine derivative with similar substituents.

    6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A related tetrahydroisoquinoline compound without the pyrimidine ring.

Uniqueness

2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the pyrimidine and tetrahydroisoquinoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17ClFN3O2

Molecular Weight

337.77 g/mol

IUPAC Name

2-(2-chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H17ClFN3O2/c1-9-11-7-14(23-3)13(22-2)6-10(11)4-5-21(9)15-12(18)8-19-16(17)20-15/h6-9H,4-5H2,1-3H3

InChI Key

LYCSRQVMCFIBGS-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C3=NC(=NC=C3F)Cl)OC)OC

Origin of Product

United States

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